molecular formula C10H14N2O2 B11150616 N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B11150616
M. Wt: 194.23 g/mol
InChI Key: JYRKFDUTKJVXHX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 3,5-dimethyl-4-isocyanato-1,2-oxazole in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
  • 4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl}-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide

Uniqueness

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and an oxazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C10H14N2O2/c1-6-9(7(2)14-12-6)5-10(13)11-8-3-4-8/h8H,3-5H2,1-2H3,(H,11,13)

InChI Key

JYRKFDUTKJVXHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CC2

Origin of Product

United States

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